molecular formula C6H5N3OS B14354807 3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 90997-78-7

3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

Cat. No.: B14354807
CAS No.: 90997-78-7
M. Wt: 167.19 g/mol
InChI Key: MWQLCLNBRHUFJE-UHFFFAOYSA-N
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Description

3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazinones, which are known for their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,4-triazine derivatives with thiazole precursors. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the methylidene position .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition disrupts the bacterial cell cycle, leading to cell death. Additionally, the compound’s interaction with other enzymes and receptors in human cells is being studied to understand its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

90997-78-7

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

3-methylidene-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one

InChI

InChI=1S/C6H5N3OS/c1-4-3-11-6-8-5(10)2-7-9(4)6/h2H,1,3H2

InChI Key

MWQLCLNBRHUFJE-UHFFFAOYSA-N

Canonical SMILES

C=C1CSC2=NC(=O)C=NN12

Origin of Product

United States

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